(+)-JQ-1

Epigenetics Chemical Biology Assay Controls

Only the (S)-(+) enantiomer of JQ1 is biologically active; the (R)-(-) enantiomer (CAS 1268524-71-5) is inert and serves exclusively as a negative control. This product is verified for stereochemical purity to ensure robust BET bromodomain target engagement in cellular and in vivo assays. Ideal as a PROTAC warhead scaffold. For experiments requiring specific MYC downregulation, chromatin displacement of BRD4, or BET-dependent phenotypic screening, always confirm you are ordering the active (+)-JQ-1, not the racemate or inactive enantiomer.

Molecular Formula C23H25ClN4O2S
Molecular Weight 457.0 g/mol
CAS No. 1268524-70-4
Cat. No. B612109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-JQ-1
CAS1268524-70-4
Synonyms(+)-JQ1;  (+)-JQ-1;  (+)-JQ 1;  Bromodomain Inhibitor
Molecular FormulaC23H25ClN4O2S
Molecular Weight457.0 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1
InChIKeyDNVXATUJJDPFDM-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-JQ-1 (CAS 1268524-70-4): Active BET Bromodomain Inhibitor Enantiomer for Targeted Epigenetic Research


(+)-JQ-1, also known as JQ1(+) or (6S)-JQ1, is the active enantiomer of a thieno-triazolo-1,4-diazepine derivative that functions as a potent, selective, and cell-permeable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins [1]. The compound specifically binds to the acetyl-lysine recognition pockets of BET bromodomains BRD2, BRD3, BRD4, and BRDT, thereby displacing these epigenetic readers from chromatin and modulating transcriptional programs, most notably the downregulation of the MYC oncogene [1]. Its critical defining feature is stereochemistry; the (S)-(+) enantiomer is the sole bioactive form, while the (R)-(-) enantiomer (CAS 1268524-71-5) is functionally inert and serves exclusively as a negative control, establishing a mandatory selection criterion for any functional assay .

(+)-JQ-1 Procurement: Why Generic or Related BET Inhibitors Cannot Be Assumed Interchangeable


The BET bromodomain inhibitor landscape comprises multiple chemical scaffolds and generations, including tool compounds like (+)-JQ-1, clinical candidates like OTX015 (birabresib), and advanced modalities like PROTAC degraders (dBET1) derived from (+)-JQ-1 itself [1]. Substitution of (+)-JQ-1 with a different BET inhibitor without quantitative validation introduces confounding variables. Crucially, the inactive (-)-JQ-1 enantiomer shares identical chemical properties and vendor catalog adjacency but yields no functional effect in cellular assays, making stereochemical purity a non-negotiable procurement specification for any experiment requiring target engagement . Furthermore, compounds like I-BET762, while also pan-BET inhibitors, exhibit distinct potency profiles against individual bromodomains, and later-generation clinical candidates like OTX015 demonstrate divergent cellular antiproliferative potencies (GI50) and pharmacokinetic properties that preclude direct interchange without extensive re-validation of experimental models [2][3]. Selecting the precise chemical entity is therefore a functional requirement, not a commodity choice.

(+)-JQ-1 (CAS 1268524-70-4) Quantitative Differentiation Evidence Guide


Stereochemical Specificity: (+)-JQ-1 Active Enantiomer vs. Inactive (-)-JQ-1

The biological activity of JQ1 is entirely stereospecific. The (S)-(+) enantiomer, (+)-JQ-1, is the potent BET inhibitor. Its (R)-(-) enantiomer, (-)-JQ-1 (CAS 1268524-71-5), exhibits no significant interaction with any bromodomain and serves strictly as a negative control . Functional studies demonstrate that (+)-JQ-1 dose-dependently promotes adenoviral infection and gene delivery in epithelial and lymphocyte cells, whereas (-)-JQ-1 is completely inactive in this assay, confirming that target engagement is exclusively mediated by the (+) stereoisomer [1].

Epigenetics Chemical Biology Assay Controls

Comparative Cellular Antiproliferative Activity: (+)-JQ-1 vs. Clinical Candidate OTX015 (MK-8628)

In head-to-head comparisons, the clinical-stage BET inhibitor OTX015 (also known as MK-8628 or birabresib) demonstrated superior antiproliferative effects relative to its analog (+)-JQ-1 in glioblastoma models [1]. Specifically, OTX015 displayed a GI50 (concentration required for 50% growth inhibition) of approximately 0.2 µM, while (+)-JQ-1 was less potent in the same assay context, although the exact GI50 for (+)-JQ-1 was not specified in the direct comparison [1]. This demonstrates that while both are BET inhibitors, their cellular potencies differ, informing selection based on the required potency window for a specific experimental system.

Oncology Drug Discovery Glioblastoma

Functional Divergence: BET Inhibition ((+)-JQ-1) vs. BET Degradation (dBET1 PROTAC)

dBET1 is a PROTAC (PROteolysis TArgeting Chimera) molecule that utilizes (+)-JQ-1 as its BET-targeting warhead but is linked to a cereblon E3 ligase ligand, thereby inducing proteasomal degradation of BRD4 rather than mere inhibition [1]. In MV4;11 acute myeloid leukemia cells, dBET1 inhibited cell proliferation with an IC50 of 0.14 µM, which is markedly more potent than the IC50 of 1.1 µM observed for the parent inhibitor (+)-JQ-1 in the same assay [2]. This represents an approximately 7.9-fold increase in cellular potency for the degrader over the inhibitor.

PROTACs Targeted Protein Degradation Chemical Biology

Pharmacokinetic Characterization: In Vivo Half-Life and Bioavailability of (+)-JQ-1 in Mice

(+)-JQ-1 exhibits a short in vivo half-life, a critical parameter for designing dosing regimens. Pharmacokinetic studies in mice following intraperitoneal (i.p.) administration report a terminal half-life (t1/2) of 2.27 hours, with an area under the curve (AUClast) of 78 h·µg/mL and a peak plasma concentration (Cmax) of 28.7 µg/mL achieved at 1 hour post-dose (Tmax) [1]. Another independent study reported a slightly longer t1/2 of 3.36 hours in male mice following a comparable dosing route, highlighting some variability based on formulation and strain [2]. Its metabolism is primarily mediated by CYP3A4, and co-administration of CYP3A4 inhibitors like ketoconazole can significantly extend its half-life, which is a key consideration for in vivo experimental design [3].

In Vivo Pharmacology PK/PD Drug Metabolism

(+)-JQ-1 (CAS 1268524-70-4): Validated Research and Application Scenarios


Target Engagement and Functional Assays Requiring Stereochemical Fidelity

In any experiment designed to demonstrate BET bromodomain-dependent biology, the use of the correct (S)-(+) enantiomer is non-negotiable. The inactive (-)-JQ-1 enantiomer serves as a critical negative control to confirm that observed phenotypes are due to specific BET inhibition rather than off-target effects. Procurement of high-purity (+)-JQ-1, with documented enantiomeric excess, is essential for generating interpretable and reproducible data in target validation, gene expression analysis, and phenotypic screening campaigns [1].

Development of Bifunctional Degraders (PROTACs) and Chemical Probes

(+)-JQ-1 is a foundational scaffold for the synthesis of PROTAC molecules targeting BET proteins for degradation. Its well-characterized binding mode to BRD4 bromodomains (Kd values for BD1: ~50 nM; BD2: ~90 nM) makes it an ideal warhead for recruiting E3 ligases . Commercial availability of functionalized derivatives, such as (+)-JQ-1 carboxylic acid and alkyne-tagged variants, enables facile conjugation to E3 ligase ligands, accelerating the development of novel degraders for exploring targeted protein degradation as a therapeutic modality [2].

In Vivo Pharmacodynamic Studies of MYC-Driven Cancers

Despite its short plasma half-life (~2-3 hours in mice), (+)-JQ-1 remains a benchmark tool compound for in vivo pharmacodynamic studies evaluating BET inhibition in MYC-dependent tumor models [3]. Researchers conducting such studies should anticipate the need for frequent dosing (e.g., daily i.p. injections) or formulation strategies to maintain target engagement. Procurement planning should account for the total quantity required to sustain dosing over multi-week efficacy studies in murine xenograft or genetically engineered models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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